4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate
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Overview
Description
4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is a chemical compound that belongs to the class of organic fluoranesulfonates. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a fluoranesulfonate group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate typically involves the reaction of 4-[(dimethylamino)methyl]-2-methoxyphenol with fluoranesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and involves continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoranesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s solubility and stability. The fluoranesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-[(dimethylamino)methyl]-2-methoxyphenyl sulfonate
- 4-[(dimethylamino)methyl]-2-methoxyphenyl sulfate
- 4-[(dimethylamino)methyl]-2-methoxyphenyl phosphate
Uniqueness
4-[(dimethylamino)methyl]-2-methoxyphenyl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Properties
CAS No. |
2411299-73-3 |
---|---|
Molecular Formula |
C10H14FNO4S |
Molecular Weight |
263.3 |
Purity |
95 |
Origin of Product |
United States |
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